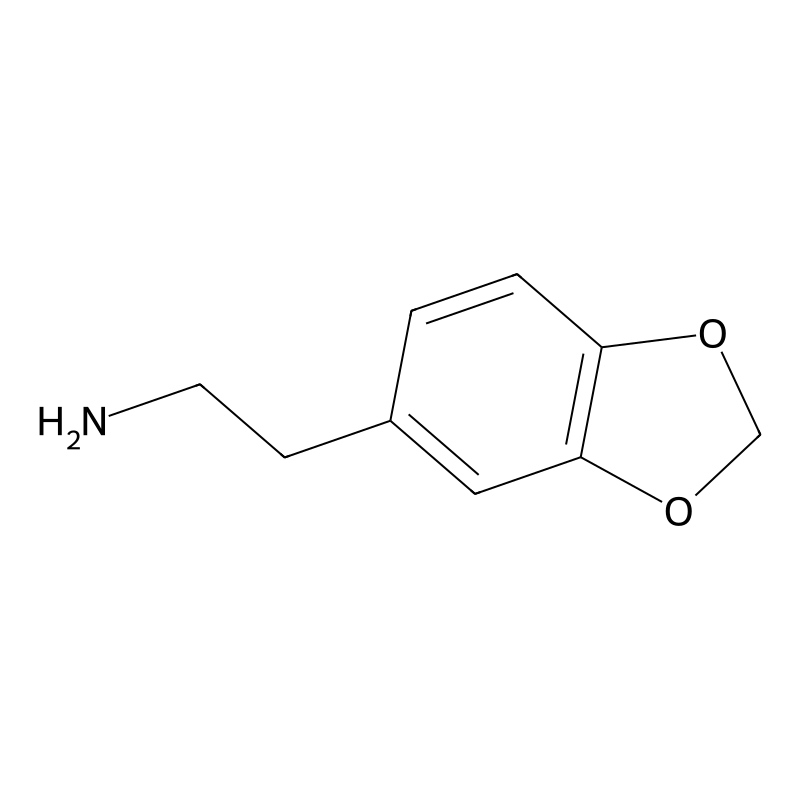

3,4-Methylenedioxyphenethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Understanding Neurotransmitter Systems:

MDPEA serves as a valuable tool in scientific research, particularly in the field of neuroscience. It acts as a structural analogue of various neurotransmitters, including serotonin, dopamine, and norepinephrine. By studying how MDPEA interacts with these neurotransmitter systems, researchers can gain insights into their function and potential therapeutic targets for various neurological disorders.

Drug Development and Pharmacology:

MDPEA plays a role in the development of new medications. Its chemical structure shares similarities with known psychoactive drugs like MDMA (ecstasy). Studying how MDPEA affects different biological pathways helps researchers understand the mechanisms of action of these drugs and potentially develop safer or more effective therapeutic alternatives.

Modeling Neurotoxicity:

Some studies utilize MDPEA as a model compound to investigate neurotoxic mechanisms. Similar to certain amphetamines, MDPEA can exhibit neurotoxic properties in animal models. By understanding how MDPEA induces neurotoxicity, researchers can gain insights into the mechanisms behind similar damage caused by other drugs or environmental factors.

- MDPEA is for research purposes only and is not intended for therapeutic or recreational use.

- Research involving MDPEA requires strict adherence to ethical guidelines and regulations due to its potential for misuse and dependence.

3,4-Methylenedioxyphenethylamine is a substituted phenethylamine characterized by the presence of a methylenedioxy group attached to the aromatic ring. Its molecular formula is C₉H₁₁NO₂, and it has a molar mass of approximately 165.19 g/mol. This compound is structurally related to other phenethylamines, particularly 3,4-methylenedioxymethamphetamine and methylenedioxyamphetamine, but lacks the methyl group at the alpha position, which distinguishes it from these more pharmacologically active analogs .

- Alkylation: Reaction with alkyl halides to form N-alkyl derivatives.

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.

- Oxidation: Potential oxidation of the methylenedioxy group under strong oxidizing conditions.

The compound's reactivity is influenced by its functional groups, particularly the electron-donating methylenedioxy moiety, which can stabilize cationic intermediates during reactions .

3,4-Methylenedioxyphenethylamine can be synthesized through several methods:

- From Safrole: A common precursor in the synthesis of methylenedioxy compounds. Safrole can be converted into 3,4-methylenedioxyphenethylamine via a series of reactions involving bromination and subsequent amination.

- From Piperonal: Another synthetic route involves starting from piperonal, which can undergo reductive amination with ethylamine or similar amines.

- Other Methods: More complex synthetic pathways may involve multi-step reactions that introduce the methylenedioxy group at various stages .

While 3,4-methylenedioxyphenethylamine does not have recognized medical applications due to its limited biological activity, it serves as a research chemical in pharmacological studies aimed at understanding the effects of phenethylamines. It may also be used in synthetic organic chemistry as an intermediate for producing more complex compounds .

Similar Compounds: Comparison

Several compounds share structural similarities with 3,4-methylenedioxyphenethylamine. Below is a comparison highlighting their unique attributes:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| 3,4-Methylenedioxymethamphetamine | Methylenedioxy group | Highly psychoactive | Known as MDMA; used recreationally |

| 3,4-Methylenedioxymethamphetamine | Methylenedioxy group | Empathogenic effects | Known as MDEA; milder effects than MDMA |

| Methylenedioxyamphetamine | Methylenedioxy group | Psychoactive | Less potent than MDMA |

| Phenethylamine | Base structure | Stimulant effects | Lacks methylenedioxy substitution |

These compounds illustrate the diversity within the class of substituted phenethylamines while emphasizing the unique position of 3,4-methylenedioxyphenethylamine due to its limited activity and potential for further research into its interactions and effects .

Molecular Architecture

MDPEA (C₉H₁₁NO₂) consists of a phenethylamine backbone with a methylenedioxy (-O-CH₂-O-) bridge at the 3,4-positions of the benzene ring (Fig. 1). This structural motif places it within the methylenedioxyphenethylamine class, closely related to compounds like MDA and MDMA but lacking the α-methyl substitution.

Table 1: Key Physicochemical Properties of MDPEA

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 165.19 g/mol | |

| Melting Point (HCl salt) | 216–218°C | |

| Boiling Point | 166°C (estimated) | |

| LogP (Partition Coeff.) | 1.225 (hydrochloride salt) | |

| Solubility | Soluble in polar solvents |

The hydrochloride salt (C₉H₁₂ClNO₂) is commonly used in research due to its stability and ease of handling.

XLogP3

Related CAS

GHS Hazard Statements

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant